4-(4-Formylcyclohexyl)benzonitrile

Description

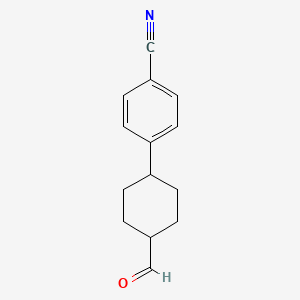

4-(4-Formylcyclohexyl)benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with a formyl (-CHO) group at the 4-position and a benzonitrile moiety at the para-position of the benzene ring. The formyl group introduces polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly for condensation reactions or further functionalization.

Properties

CAS No. |

93205-71-1 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-(4-formylcyclohexyl)benzonitrile |

InChI |

InChI=1S/C14H15NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-2,5-6,10,12,14H,3-4,7-8H2 |

InChI Key |

FIQRFWBYVFIOPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Key Compounds:

4-(trans-4-Pentylcyclohexyl)benzonitrile Molecular Formula: C₁₈H₂₅N Molecular Weight: 255.40 g/mol Properties: Used in liquid crystal research due to its nonpolar alkyl chain, which enhances thermal stability. The pentyl group reduces polarity compared to the formyl-substituted analog .

4-(trans-4-Propylcyclohexyl)benzonitrile CAS No.: 61203-99-4 Molecular Formula: C₁₆H₂₁N (inferred) Properties: Similar to pentyl derivatives, but shorter alkyl chains may lower melting points. Used as a laboratory chemical in specialty material synthesis .

4-(4-Formylcyclohexyl)benzonitrile (Target Compound) Hypothesized Molecular Formula: C₁₄H₁₅NO Key Features: The formyl group increases polarity and reactivity, enabling participation in Schiff base formation or nucleophilic additions. Likely higher melting points than alkyl-substituted analogs due to hydrogen bonding .

Table 1: Substituent Effects on Cyclohexylbenzonitriles

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Pentyl (C₅H₁₁) | 255.40 | Liquid crystal research |

| 4-(trans-4-Propylcyclohexyl)benzonitrile | Propyl (C₃H₇) | ~223.36 (inferred) | Laboratory chemical synthesis |

| This compound | Formyl (CHO) | ~221.28 (hypothesized) | Reactive intermediate for drug synthesis |

Phenoxy-Linked Benzonitriles with Formyl Groups

Key Compounds:

4-(4-Bromo-3-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol Melting Point: 109–111°C Applications: Intermediate in Crisaborole (anti-inflammatory drug) synthesis. Bromine and formyl groups enable cross-coupling reactions .

3-Chloro-4-(4-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Properties: Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution. Used in agrochemical research .

Comparison with Target Compound:

- Structural Difference: Formyl groups are on phenoxy rings rather than cyclohexane.

- Reactivity: Phenoxy-linked formyl groups participate in electrophilic reactions, whereas cyclohexyl-formyl derivatives may exhibit steric hindrance, affecting reaction kinetics.

Functional Group Variations on Benzonitrile Core

4-(Dimethylamino)benzonitrile Key Feature: Electron-donating dimethylamino group (-N(CH₃)₂) increases electron density on the benzene ring. Applications: Used in dye synthesis and fluorescence studies due to its electron-rich structure .

4-(4-Hydroxypiperidin-4-yl)benzonitrile

- Molecular Formula : C₁₂H₁₃N₂O

- Properties : Hydroxypiperidine introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Explored in pharmaceutical R&D .

Table 2: Functional Group Impact on Benzonitrile Derivatives

| Compound | Functional Group | Key Properties/Applications |

|---|---|---|

| This compound | Formyl (-CHO) | High reactivity for condensation reactions |

| 4-(Dimethylamino)benzonitrile | Dimethylamino | Fluorescence applications, dye synthesis |

| 4-(4-Hydroxypiperidin-4-yl)benzonitrile | Hydroxypiperidine | Pharmaceutical intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.